REACTION_CXSMILES
|
[N+:1]([C:4]1[CH:9]=[CH:8][C:7]([OH:10])=[C:6]([O:11][CH3:12])[CH:5]=1)([O-])=O.NC1C=CC(O)=CC=1F>>[NH2:1][C:4]1[CH:9]=[CH:8][C:7]([OH:10])=[C:6]([O:11][CH3:12])[CH:5]=1
|
Name
|
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C1=CC(=C(C=C1)O)OC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
NC1=C(C=C(C=C1)O)F
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
NC1=CC(=C(C=C1)O)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 5.2 g | |
YIELD: PERCENTYIELD | 56.9% | |
YIELD: CALCULATEDPERCENTYIELD | 63.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |